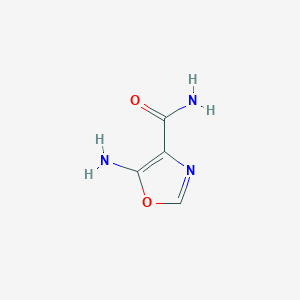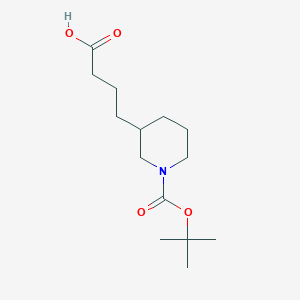
6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Overview
Description
6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, also known as 6-APDB or “Adamantyl-dione”, is a synthetic compound that has been used for a variety of scientific research applications. It is a derivative of the amphetamine class of compounds, and has been studied for its potential therapeutic benefits.
Scientific Research Applications
Synthesis and Structural Studies
- Facile Construction of Substituted Pyrimido[4,5-d]Pyrimidones: The compound is used in the synthesis of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems, which are significant in medicinal chemistry (Hamama et al., 2012).
- Redetermination at Low Temperature: An improved understanding of its molecular-electronic structure has been gained through redetermination at 120 K, demonstrating polarized molecular structure and hydrogen-bonded frameworks (de la Torre et al., 2007).
Reactions with Amino Acids and Aldehydes
- Reactions with α-Amino Acid Derivatives: The compound undergoes reactions with α-amino acid derivatives, forming azomethine ylides and pyrimido[4,5-b]azepine derivatives, which are potentially useful in drug development (Inazumi et al., 1994).
- Synthesis of Pyrido[2,3-d]Pyrimidines: It reacts with aliphatic aldehydes to form pyrido[2,3-d]pyrimidines, which are important heterocyclic compounds in pharmaceutical chemistry (Azev et al., 2015).
Catalytic and Synthetic Applications
- Domino Knoevenagel Condensation: It is used in a green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines via a domino Knoevenagel condensation, which is significant for sustainable chemistry (Ahadi et al., 2014).
- Nano Fe2O3@SiO2–SO3H Catalysis: The compound is involved in a multi-component reaction using nano Fe2O3@SiO2–SO3H as a catalyst, indicating its role in nano-catalyzed synthetic processes (Ghashang et al., 2017).
Potential in Optical and Nonlinear Optical Applications
- Optical and Nonlinear Optical Properties: Novel bis-uracil derivatives synthesized using the compound show potential for optical and nonlinear optical applications, highlighting its role in material science (Mohan et al., 2020).
Analytical Studies and Characterization
- Analytical Studies of Derivatives: The compound's derivatives have been synthesized and characterized, demonstrating its importance in the development of new chemical entities for various applications (Barakat et al., 2018).
properties
IUPAC Name |
6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-17-12(16)11(13(19)18(2)14(17)20)10(8-15)9-6-4-3-5-7-9/h3-7,10H,8,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGADYDDPBQDRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(CN)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1371622.png)

